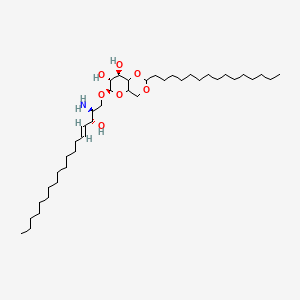

Plasmalopsychosine B

Description

Properties

CAS No. |

142506-75-0 |

|---|---|

Molecular Formula |

C40H77NO7 |

Molecular Weight |

684.056 |

IUPAC Name |

(6R,7R,8R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-2-pentadecyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

InChI |

InChI=1S/C40H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)33(41)31-46-40-38(44)37(43)39-35(47-40)32-45-36(48-39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-40,42-44H,3-26,28,30-32,41H2,1-2H3/b29-27+/t33-,34+,35?,36?,37+,38+,39?,40+/m0/s1 |

InChI Key |

FNPDIXVIMCPFGN-HIQDIXJNSA-N |

SMILES |

CCCCCCCCCCCCCCCC1OCC2C(O1)C(C(C(O2)OCC(C(C=CCCCCCCCCCCCCC)O)N)O)O |

Synonyms |

plasmalopsychosine B |

Origin of Product |

United States |

Occurrence and Biological Distribution of Plasmalopsychosine B

Presence and Localization in Mammalian Tissues, with Emphasis on Neural Systems

Psychosine (B1678307) is a naturally occurring lysosphingolipid, and while it is found at very low levels in healthy cells, its distribution is most significant and extensively studied within the nervous system. nih.gov Research indicates that psychosine is particularly enriched in myelin, the lipid-rich sheath that insulates nerve fibers. mdpi.com Its presence is critical in the context of Krabbe disease, a demyelinating disorder, where a deficiency in the enzyme galactosylceramidase leads to the toxic accumulation of psychosine. nih.gov

Studies on animal models and human brain tissue have consistently shown that the concentration of psychosine is highest in the central nervous system (CNS). nih.govresearchgate.net Specifically, it has a robust distribution within various brain regions, with a notable concentration in the white matter of the cortex and the substantia nigra. nih.gov This localization is attributed to the high myelin content in these areas. mdpi.com The accumulation of psychosine is a key factor in the pathology of Krabbe disease, leading to the degeneration of oligodendrocytes, the myelin-producing cells in the CNS. lipotype.com

Differential Distribution within Brain Regions (e.g., White Matter vs. Gray Matter)

A significant finding in the study of psychosine distribution is its differential localization between the white and gray matter of the brain. Multiple studies have demonstrated that psychosine levels are significantly higher in the white matter compared to the gray matter. researchgate.netnih.gov This is directly linked to the abundance of myelin in the white matter.

In a study analyzing human brain tissue, a robust regional distribution of psychosine was observed, with markedly elevated levels in the white matter and the substantia nigra. researchgate.netnih.gov This differential distribution is a consistent finding across various studies and is considered a key aspect of its biological role and pathological implications.

The following table summarizes the distribution of psychosine in different brain regions based on available research findings.

| Brain Region | Relative Psychosine Concentration | Reference |

| White Matter | High | researchgate.netnih.gov |

| Gray Matter | Low | researchgate.netnih.gov |

| Substantia Nigra | High | researchgate.netnih.gov |

| Caudate | Low | nih.gov |

Biosynthetic Pathways and Metabolic Interconnections of Plasmalopsychosine B

Precursor Molecules and Origin of the Plasmal Moiety (Fatty Aldehyde)

The biosynthesis of Plasmalopsychosine B is contingent on the availability of two primary precursor molecules: psychosine (B1678307) (galactosylsphingosine) and a long-chain fatty aldehyde.

Psychosine , a cytotoxic lysosphingolipid, can be synthesized through two main routes. The primary anabolic pathway involves the enzymatic transfer of galactose from UDP-galactose to sphingosine (B13886). wikipedia.orgnih.gov Alternatively, a catabolic pathway exists where psychosine is formed through the deacylation of galactosylceramide, a reaction catalyzed by acid ceramidase. researchgate.net The accumulation of psychosine is notably implicated in the pathogenesis of Krabbe disease, a severe demyelinating disorder, highlighting the critical regulation of its metabolic fate. wikipedia.orgresearchgate.net

The plasmal moiety , which forms the cyclic acetal (B89532) structure, originates from long-chain fatty aldehydes. Specifically, the fatty aldehydes identified in this compound are predominantly palmital (16:0) and stearal (18:0). These aldehydes are products of various metabolic pathways, including the catabolism of sphingosine-1-phosphate, which degrades to produce ethanolamine (B43304) phosphate (B84403) and a fatty aldehyde like hexadecenal. nih.govdynamedex.com

Enzymatic Mechanisms Governing Cyclic Acetal Linkage Formation (e.g., 3,4- and 4,6-cyclic acetal isomers)

Plasmalopsychosine exists as two major isomers, distinguished by the cyclic acetal linkage to the galactosyl residue of psychosine: a faster-migrating compound with a 3,4-cyclic acetal linkage (Plasmalopsychosine A) and the slower-migrating this compound with a 4,6-cyclic acetal linkage.

The precise enzymatic machinery responsible for the formation of these specific cyclic acetal linkages with fatty aldehydes in human brain tissue has not yet been fully elucidated. However, the formation of cyclic acetals on sugar residues is a known biochemical modification. For instance, in certain bacteria, pyruvyltransferases are known to catalyze the formation of 4,6-cyclic ketals on galactose residues of glycoconjugates. mdpi.comnih.gov This suggests that a yet-to-be-identified transferase or a similar enzyme with specificity for long-chain aldehydes and the hydroxyl groups of the galactose on psychosine may be involved. It is also plausible that under conditions of fatty aldehyde accumulation, these adducts could form non-enzymatically.

Interplay with Fatty Aldehyde Metabolism

The metabolism of this compound is intrinsically linked to the cellular pathways that manage fatty aldehydes.

Connection to Fatty Aldehyde Dehydrogenase (FALDH) Activity and Deficiency

A crucial enzyme in this context is Fatty Aldehyde Dehydrogenase (FALDH) , encoded by the ALDH3A2 gene. wikipedia.org FALDH is responsible for the NAD+-dependent oxidation of long-chain aliphatic aldehydes into their corresponding fatty acids, thus preventing their accumulation. wikipedia.orgnih.gov A deficiency in FALDH activity is the underlying cause of Sjögren-Larsson Syndrome (SLS) , a rare autosomal recessive neurocutaneous disorder. nih.govtheijcp.orgmedicaljournals.se

Implications of Aberrant Aldehyde Accumulation in Cellular Processes

In individuals with SLS, the impaired function of FALDH leads to the accumulation of fatty aldehydes. nih.govnih.gov These reactive aldehydes can form covalent adducts with various biomolecules, including the amino groups of lipids and proteins. nih.gov Notably, long-chain aldehydes can react with the galactosyl moiety of glycolipids to form cyclic acetal adducts, such as plasmalocerebroside and plasmalopsychosine. pressbooks.pub This suggests that the formation of this compound could be exacerbated under conditions of FALDH deficiency, where higher concentrations of fatty aldehydes are present. The accumulation of these lipid adducts is thought to contribute to the disruption of membrane integrity and the severe neurological and cutaneous symptoms observed in SLS. nih.govnih.gov

Relationship to De Novo Plasmalogen Biosynthesis Pathways

While this compound contains a "plasmal" moiety, its biosynthesis is distinct from the de novo pathway of plasmalogens, which are a class of ether phospholipids. The de novo synthesis of plasmalogens initiates in peroxisomes and involves the formation of an ether linkage at the sn-1 position of the glycerol (B35011) backbone.

The connection between this compound and plasmalogen metabolism is primarily through the shared pool of fatty aldehydes. The catabolism of ether glycerolipids, including plasmalogens, is a source of fatty aldehydes that require FALDH for their detoxification. nih.gov Therefore, while not directly part of the same anabolic pathway, a disruption in fatty aldehyde metabolism due to FALDH deficiency can impact both the potential for this compound formation and the turnover of plasmalogens.

Broader Metabolic Links within Glycosphingolipid and Sphingolipid Turnover

The biosynthesis of this compound is deeply embedded within the broader metabolism of glycosphingolipids and sphingolipids. As a derivative of psychosine, its formation represents a specific branch point in sphingolipid metabolism.

The conversion of psychosine to this compound can be viewed as a potential detoxification mechanism. Psychosine is a highly cytotoxic compound, and its accumulation leads to severe cellular dysfunction. wikipedia.org By conjugating psychosine with a fatty aldehyde, the cell may neutralize its toxic effects. This is supported by preliminary studies showing that plasmalopsychosine has a weaker inhibitory effect on protein kinase C (PKC) and is less cytotoxic compared to psychosine. The regulation of the enzymatic process that adds or removes the plasmal cyclic linkage could therefore be a critical control point in modulating the levels of cytotoxic psychosine in the brain.

Data Tables

Table 1: Key Molecules in the Biosynthesis of this compound

| Molecule | Class | Role in Biosynthesis |

| Psychosine (Galactosylsphingosine) | Lysosphingolipid | Core backbone of this compound |

| Palmitaldehyde (16:0) | Fatty Aldehyde | Forms the plasmal moiety |

| Stearaldehyde (18:0) | Fatty Aldehyde | Forms the plasmal moiety |

| UDP-Galactose | Activated Sugar | Galactose donor for psychosine synthesis |

| Sphingosine | Sphingoid Base | Precursor to psychosine |

| Galactosylceramide | Glycosphingolipid | Catabolic source of psychosine |

Table 2: Related Metabolic Pathways and Enzymes

| Pathway/Enzyme | Relevance to this compound Metabolism |

| Sphingolipid Biosynthesis | Provides the precursor molecule, sphingosine. |

| Glycosphingolipid Metabolism | This compound is a unique member of this lipid class. |

| Fatty Aldehyde Dehydrogenase (FALDH) | Detoxifies fatty aldehydes; deficiency leads to their accumulation and potential for increased this compound formation. |

| Acid Ceramidase | Catalyzes the formation of psychosine from galactosylceramide. |

| Plasmalogen Metabolism | Shares a common pool of fatty aldehyde metabolites. |

Compound Names Mentioned

this compound

Psychosine (Galactosylsphingosine)

Palmitaldehyde

Stearaldehyde

UDP-galactose

Sphingosine

Galactosylceramide

Plasmalopsychosine A

Hexadecenal

Ethanolamine phosphate

Plasmalocerebroside

Serine

Palmitoyl-CoA

Protein Kinase C (PKC)

Molecular and Cellular Mechanisms of Action of Plasmalopsychosine B

Modulation of Receptor Tyrosine Kinase Signaling

Plasmalopsychosine B has been identified as a significant modulator of receptor tyrosine kinase (RTK) signaling, a critical pathway in neuronal development and survival. Its primary target in this context is the Nerve Growth Factor (NGF) receptor, TrkA.

A pivotal aspect of this compound's mechanism of action is its ability to activate the TrkA receptor, a high-affinity receptor for Nerve Growth Factor (NGF). nih.gov Research has demonstrated that this compound enhances the phosphorylation of the p140trk (TrkA) receptor in PC12 cells, a cell line commonly used as a model for neuronal differentiation. nih.gov This activation is noteworthy as it mimics the effect of NGF itself. nih.gov However, the mechanism of activation by this compound appears to be distinct from that of NGF. Studies have shown that this compound does not compete with NGF for high-affinity binding to the TrkA receptor, suggesting an alternative mode of receptor activation. nih.gov This finding points towards a unique interaction between the glycosphingolipid and the receptor or its surrounding membrane environment. The activation of TrkA by this compound is a crucial initiating step in a cascade of intracellular signaling events that mimic the neurotrophic effects of NGF. nih.govoup.com

The activation of the TrkA receptor by this compound initiates a well-defined downstream signaling cascade, primarily involving the Extracellular Signal-Regulated Kinase (ERK) and Mitogen-Activated Protein (MAP) Kinase pathways. nih.govredalyc.org This pathway is a central route for transducing signals from the cell surface to the nucleus, regulating fundamental cellular processes such as growth, differentiation, and survival. scielo.br

Upon TrkA activation by this compound, a series of phosphorylation events is triggered, leading to the activation of Ras, a small GTPase. wikidoc.org Activated Ras then initiates a kinase cascade, beginning with the phosphorylation and activation of Raf (a MAP kinase kinase kinase), which in turn phosphorylates and activates MEK (a MAP kinase kinase). scielo.bruniprot.org Finally, MEK activates ERK (a MAPK). scielo.bruniprot.org The prolonged activation of MAPK by this compound is similar to that observed with NGF treatment. nih.gov This sustained activation is critical for its biological effects, including the promotion of neurite outgrowth. nih.gov The activation of the ERK/MAPK pathway by this compound underscores its role as an NGF-mimetic compound, capable of initiating the same intracellular signaling events that are crucial for neuronal differentiation and survival. nih.govredalyc.org Tyrosine kinase inhibitors such as K-252a and staurosporine, which are known to block the neurotrophic effects of NGF, also inhibit the effects of this compound, further confirming that both molecules share a common signaling cascade downstream of TrkA activation. nih.gov

Regulation of Protein Kinase C (PKC) Activity and Cellular Responses

In contrast to its activating effect on the TrkA signaling pathway, this compound exhibits a different regulatory role concerning Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including signal transduction, cell growth, and differentiation. nih.gov Preliminary studies have indicated that this compound has a weak inhibitory effect on PKC. nih.gov This is a significant finding, particularly when compared to its precursor molecule, psychosine (B1678307) (β-galactosylsphingosine), which is a strong inhibitor of PKC and displays significant cytotoxicity. nih.gov The addition of the plasmal cyclic linkage to psychosine to form this compound appears to be a crucial modification that attenuates its PKC inhibitory activity and eliminates its cytotoxic effects. nih.gov This suggests that the metabolic process of forming the cyclic acetal (B89532) linkage may serve as a regulatory mechanism to control the levels of psychosine and its potent effects on kinases like PKC. nih.gov

Influence on Cellular Phenotype and Differentiation Processes

The signaling events initiated by this compound culminate in significant changes in cellular phenotype, most notably in the context of neuronal differentiation.

A key and well-documented effect of this compound is its ability to induce neurite outgrowth in neural cell models, such as PC12 cells. nih.gov This process is a hallmark of neuronal differentiation, where neurons extend axons and dendrites to form synaptic connections. The effect of this compound on neurite outgrowth is a direct consequence of its activation of the TrkA receptor and the subsequent prolonged activation of the MAPK pathway, mirroring the effects of NGF. nih.gov Furthermore, this compound has been shown to prevent apoptosis in PC12 cells that are deprived of serum, indicating a neurotrophic, survival-promoting activity. nih.gov This "neurotrophic factor-like" activity suggests that this compound may play an important role in the development and maintenance of the vertebrate nervous system. nih.gov

Interaction with Membrane Microdomains and Glycosynapses in Signal Transduction

The cellular membrane is not a homogenous structure but contains specialized, organized microdomains enriched in specific lipids and proteins. frontiersin.org Glycosphingolipids, such as this compound, are known to be localized in these microdomains, which are often referred to as lipid rafts or, more specifically in the context of carbohydrate-mediated signaling, "glycosynapses". scielo.brresearchgate.netscielo.br These microdomains function as platforms for signal transduction by concentrating signaling molecules, including growth factor receptors and their downstream effectors. frontiersin.orgresearchgate.net

The localization of this compound within these glycosynapses is thought to be crucial for its ability to modulate TrkA receptor activity. researchgate.net By altering the lipid environment of the receptor, this compound may facilitate receptor dimerization and autophosphorylation, the initial steps in receptor activation. redalyc.org Glycosynapses are dynamic structures that can modulate the activity of receptor kinases and are involved in processes such as cell adhesion and differentiation. scielo.brscielo.br There is growing evidence that glycosphingolipids play a key role in regulating the activation of growth factor receptors within these microdomains. researchgate.net The interaction of this compound with other components of the glycosynapse, including other lipids and proteins, likely contributes to the specificity and efficiency of its signaling effects. researchgate.netscielo.br

Data Tables

Table 1: Effects of this compound on Key Signaling Molecules and Cellular Responses

| Target/Process | Effect of this compound | Cell Model | Reference |

| TrkA Receptor Phosphorylation | Enhancement | PC12 cells | nih.gov |

| Mitogen-Activated Protein Kinase (MAPK) Activity | Prolonged Activation | PC12 cells | nih.gov |

| Protein Kinase C (PKC) Activity | Weak Inhibition | In vitro | nih.gov |

| Neurite Outgrowth | Induction | PC12 cells | nih.gov |

| Apoptosis (Serum Deprivation-Induced) | Prevention | PC12 cells | nih.gov |

Comparative Mechanistic Analysis with Psychosine and Other Related Sphingolipids

The functional characteristics of this compound are best understood when compared with its parent compound, psychosine, and other related sphingolipids. This comparative analysis highlights a functional dichotomy, with psychosine acting as a cytotoxic agent and this compound as a neurotrophic factor.

Table 1: Comparative Effects of this compound and Psychosine

| Feature | This compound | Psychosine |

| Cytotoxicity | Not cytotoxic nih.gov | Highly cytotoxic nih.govumsl.edu |

| Protein Kinase C (PKC) Inhibition | Weak inhibitor nih.gov | Potent inhibitor nih.govnih.govresearchgate.net |

| Apoptosis | Prevents apoptosis nih.gov | Induces apoptosis nih.govnih.govbiologists.com |

| Neurite Outgrowth | Induces neurite outgrowth nih.gov | Inhibits cell proliferation nih.gov |

| Signaling Pathway Activation | Activates Trk A-MAPK pathway nih.gov | Activates pro-apoptotic JNK/AP-1 pathway, inhibits anti-apoptotic NF-κB pathway nih.gov |

Psychosine is a well-documented cytotoxic lipid that accumulates in globoid cell leukodystrophy (Krabbe disease). nih.govbiologists.com Its toxicity is mediated through multiple mechanisms. Psychosine is a potent inhibitor of Protein Kinase C (PKC), an effect that is thought to arise from its ability to alter the lipid environment of the cell membrane rather than through direct binding to the enzyme. umsl.edunih.gov This disruption of membrane architecture, including lipid rafts, is a key aspect of its cytotoxic action. researchgate.netbiologists.com

In stark contrast, this compound has only a weak inhibitory effect on PKC and lacks the general cytotoxicity of psychosine. nih.gov The addition of the plasmal cyclic linkage dramatically alters the molecule's interaction with cellular machinery, transforming it from a toxic metabolite into a signaling molecule with protective functions.

The opposing roles of these two sphingolipids are most evident in their effects on apoptosis. Psychosine is a potent inducer of apoptosis in various cell types, particularly oligodendrocytes. nih.govmdpi.com It activates the intrinsic apoptotic pathway, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9. nih.govbiologists.commdpi.com Furthermore, psychosine upregulates the pro-apoptotic c-jun N-terminal kinase (JNK)/AP-1 signaling pathway while simultaneously downregulating the anti-apoptotic NF-κB pathway. nih.gov

Conversely, this compound acts as a survival factor, preventing apoptosis in neuronal cells. nih.gov Its activation of the Trk A and MAPK signaling pathways is a hallmark of neurotrophic factors that promote cell survival and differentiation. nih.gov

This stark difference in biological activity based on a relatively small structural modification underscores the exquisite specificity of sphingolipid-mediated signaling. The conversion of the cytotoxic psychosine into the neurotrophic this compound through the formation of a cyclic acetal linkage suggests a potential regulatory mechanism within the nervous system. The process of adding or removing this plasmal linkage could be a critical step in controlling the balance between cell death and survival, and modulating the activity of kinases susceptible to psychosine. nih.gov

Other related sphingolipids also exhibit diverse signaling roles. For instance, sphingosine (B13886), the backbone of both psychosine and this compound, is also an inhibitor of PKC. nih.gov Ceramide, another related sphingolipid, is generally considered a pro-apoptotic molecule. wikipathways.org The intricate metabolism of these lipids creates a complex network of signaling molecules that can have opposing effects, such as the proposed "sphingolipid rheostat" which determines cell fate based on the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate. The distinct activities of psychosine and this compound add another layer of complexity and specificity to this regulatory network.

Pathophysiological Significance and Mechanistic Involvement of Plasmalopsychosine B

Potential Mechanistic Implications in Other Neurological and Metabolic Conditions

The fundamental mechanism driving pathology in SLS—the accumulation of reactive aldehydes and the subsequent formation of toxic adducts—is not unique to this disorder. Reactive aldehydes are produced in various conditions involving oxidative stress and lipid peroxidation. frontiersin.orgtandfonline.comnih.gov This suggests that similar pathogenic processes may be at play in other neurological and metabolic diseases.

For instance, elevated levels of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), and their protein adducts have been found in the brains of patients with neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. frontiersin.orgtandfonline.comnih.gov These aldehydes, arising from lipid peroxidation, can form adducts with proteins, lipids, and nucleic acids, leading to cellular damage, membrane dysfunction, and inhibition of critical enzymes. tandfonline.com The dysregulation of aldehyde dehydrogenases, the same class of enzymes deficient in SLS, has been implicated in the pathogenesis of these more common neurodegenerative conditions. nih.govresearchgate.net

While Plasmalopsychosine B itself is specifically linked to the FALDH deficiency in SLS, the broader principle of aldehyde-mediated toxicity provides a mechanistic link to other diseases. Conditions characterized by chronic oxidative stress can lead to an increased load of reactive aldehydes, potentially overwhelming the cell's natural detoxification capacity and resulting in the formation of harmful adducts that contribute to neuroinflammation and cell death. frontiersin.orgtandfonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phosphatidylethanolamine (PE) |

| N-alkyl-phosphatidylethanolamine |

| 4-hydroxynonenal (4-HNE) |

| Malondialdehyde (MDA) |

Advanced Methodological Approaches for the Study of Plasmalopsychosine B

Advanced Chromatographic Techniques for Isolation, Purification, and Separation of Isomers

The effective isolation and purification of Plasmalopsychosine B from intricate lipid extracts is a critical prerequisite for its downstream analysis. Due to its low abundance and the presence of numerous isomeric and isobaric lipid species, multi-step chromatographic procedures are typically required. Advanced techniques such as cation exchange chromatography and adsorption chromatography are particularly well-suited for this purpose. encyclopedia.pubresearchgate.netadarshcollege.in

Cation Exchange Chromatography

This technique leverages the strong positive charge of the primary amine group in the sphingoid base of this compound at physiological or acidic pH. researchgate.netnih.gov This property allows for its selective retention on a negatively charged stationary phase, while neutral and acidic lipids are washed away.

Principle: In a method adapted from the analysis of psychosine (B1678307), a total lipid extract from a biological sample is dissolved in an organic solvent and applied to a cation exchange column (e.g., AG-50W resin). researchgate.netnih.gov

Procedure: The column is first washed extensively with solvents like chloroform (B151607) and methanol (B129727) to elute neutral lipids and other non-basic compounds. researchgate.net this compound, along with other basic lipids, remains bound to the resin.

Elution: The target compound is subsequently eluted using a mobile phase containing a counter-ion, typically a salt or a base (e.g., ammonium (B1175870) hydroxide) in methanol, which displaces the positively charged lipid from the stationary phase. researchgate.netnthu.edu.twamazon.co.jp

Adsorption Chromatography

Following initial enrichment by cation exchange, adsorption chromatography, often using a silicic acid stationary phase, is employed for further purification. researchgate.netscispace.comgerli.com This method separates lipids based on differences in their polarity.

Principle: The separation relies on the interaction of the polar functional groups of the lipid (hydroxyl, amine, phosphate) with the active sites (silanol groups) on the silica (B1680970) surface. gerli.comspcmc.ac.in

Procedure: The fraction obtained from cation exchange is applied to a silicic acid column. A gradient of solvents with increasing polarity is used for elution. Non-polar lipids are eluted first with solvents like chloroform, while more polar lipids like this compound are retained more strongly and require more polar solvents, such as methanol, for elution. researchgate.netscispace.com This step is crucial for removing less basic but still polar contaminants, such as galactosylceramide, that might co-elute in the initial step. researchgate.net

The combination of these techniques provides a robust workflow for obtaining a highly purified this compound fraction, suitable for structural elucidation and quantification.

Table 1: Exemplar Chromatographic Conditions for this compound Isolation

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase (Elution) | Purpose in Workflow | Reference Compounds |

|---|---|---|---|---|

| Cation Exchange Chromatography | AG-50W, H+ form | Methanol / 0.4 M Ammonium Hydroxide | Initial separation of basic lipids from neutral and acidic lipids. | Psychosine (Galactosylsphingosine) |

| Adsorption Chromatography | Silicic Acid | Chloroform / Methanol Gradient | Purification based on polarity; removal of non-basic polar lipids. | Phospholipids, Lysophospholipids |

| Reversed-Phase Chromatography (HPLC) | C18 Column | Methanol / Water or Acetonitrile / Water Gradient | High-resolution separation of isomers and final purification. | Psychosine, Lysosphingolipids |

Spectroscopic and Mass Spectrometric Methodologies for Precise Structural Elucidation of Linkages and Fatty Aldehyde Components

Once isolated, the precise chemical structure of this compound must be confirmed. This involves verifying the vinyl-ether linkage at the sn-1 position and identifying the specific fatty aldehyde component. A combination of mass spectrometry and other spectroscopic methods is essential for this comprehensive characterization. anu.edu.auegyankosh.ac.inuib.noopenaccessjournals.com

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly when coupled with tandem MS (MS/MS), is the cornerstone for the structural analysis of plasmalogens and their derivatives. frontiersin.orgcreative-proteomics.comnih.gov

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used, as it readily protonates the primary amine group, yielding a strong [M+H]⁺ ion. acs.org

Structural Confirmation: The key diagnostic feature for a plasmalogen is its susceptibility to acid. Mild acid treatment will selectively cleave the vinyl-ether bond, resulting in a predictable mass shift that can be monitored by MS.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion provides detailed structural information. acs.org The fragmentation pattern is highly informative:

Fatty Aldehyde Identification: A characteristic fragment ion or neutral loss corresponding to the fatty aldehyde chain attached at the sn-1 position is observed. This allows for the precise determination of its length and degree of saturation. acs.org

Sphingoid Base Confirmation: Fragmentation will also yield ions characteristic of the sphingoid backbone and the attached galactose moiety, confirming the "psychosine" part of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on mass and fragmentation, NMR spectroscopy offers definitive proof of the connectivity and stereochemistry of the molecule.

¹H NMR: The presence of the vinyl-ether linkage is unequivocally confirmed by characteristic signals from the vinyl protons (–O–CH=CH–), typically found in the range of 5.9-6.5 ppm. The coupling constants between these protons can help establish the cis geometry of the double bond.

¹³C NMR: The carbon atoms of the vinyl-ether linkage also produce distinct signals in the ¹³C NMR spectrum, further corroborating the structure.

By integrating data from both high-resolution MS/MS and NMR, a complete and unambiguous structural assignment of this compound can be achieved. egyankosh.ac.in

Quantitative Analysis in Complex Biological Matrices (e.g., Brain Extracts, Cell Cultures)

Measuring the concentration of this compound in biological samples like brain tissue or cell cultures is essential for understanding its potential role in metabolism and disease. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its exceptional sensitivity and selectivity. creative-proteomics.comescholarship.orgresearchgate.net

The general workflow involves several key steps:

Sample Preparation: Brain tissue is homogenized, or cultured cells are harvested and lysed. rsc.orgacs.org To ensure accurate quantification, a known amount of a stable isotope-labeled internal standard (e.g., D₄-Plasmalopsychosine B) should be added at the earliest stage.

Lipid Extraction: A liquid-liquid extraction, commonly using the Folch or Bligh-Dyer methods with chloroform/methanol mixtures, is performed to separate lipids from other cellular components. creative-proteomics.com

Solid-Phase Extraction (SPE): The crude lipid extract is further purified using SPE, often with a mixed-mode cation exchange cartridge, to selectively isolate this compound and its internal standard, thereby reducing matrix effects. researchgate.net

LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system.

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography is used to separate this compound from other co-extracted lipids prior to detection. nih.gov

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This highly selective detection method allows for accurate quantification even at very low concentrations. creative-proteomics.comresearchgate.net The detection limit for analogous compounds like psychosine can be as low as 0.5 to 10 nanograms per 100 mg of brain tissue. researchgate.netnih.govnih.gov

Table 2: General Sample Requirements for Quantitative Analysis of Lysolipids

| Sample Type | Minimum Amount Required | Storage Conditions | Key Considerations |

|---|---|---|---|

| Brain Tissue | 50 mg | -80°C (Flash-freeze immediately) | Avoid thawing before analysis to prevent degradation. |

| Cultured Cells | 1 × 10⁷ cells | -80°C (Cell pellet) | Wash cells with PBS to remove media components before freezing. |

| Cerebrospinal Fluid (CSF) | 500 µL | -80°C | Centrifuge to remove debris; avoid multiple freeze-thaw cycles. |

This table is adapted from general guidelines for lipidomic analysis and may require optimization for this compound specifically. creative-proteomics.com

Future Directions and Research Frontiers for Plasmalopsychosine B

Elucidation of Precise Stereochemical Influences on Biological Activity

The stereochemistry of Plasmalopsychosine B is a critical determinant of its biological function. The molecule possesses multiple chiral centers, and the specific spatial arrangement of its atoms is thought to profoundly influence its interactions with biological targets. Future research must focus on the synthesis of stereoisomers of this compound to systematically evaluate how changes in stereochemistry affect its activity. This will involve the development of stereoselective synthetic routes to access each diastereomer and enantiomer. Subsequent biological testing of these pure stereoisomers will be crucial to pinpoint the exact structural features necessary for its effects. This line of inquiry will not only clarify the structure-activity relationship but also pave the way for the design of more potent and selective analogs.

Development of Chemical Biology Tools and Synthetic Analogs for Mechanistic Probing

To fully understand the mechanism of action of this compound, the development of specialized chemical biology tools is essential. This includes the creation of synthetic analogs that incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization of the compound's subcellular localization and to identify its binding partners through techniques like affinity chromatography and mass spectrometry. Furthermore, photo-cross-linkable analogs can be synthesized to covalently trap and identify interacting proteins, providing direct evidence of its molecular targets. The design and synthesis of simplified analogs can also help to identify the minimal pharmacophore required for biological activity, guiding future drug development efforts.

Identification and Characterization of Specific Enzymes Directly Responsible for this compound Synthesis

While the biosynthetic pathway of sphingolipids is generally understood, the specific enzymes that catalyze the final steps in the formation of this compound remain to be definitively identified and characterized. A key area of future research will be to pinpoint these enzymes within the biosynthetic cascade. This will likely involve a combination of genetic, biochemical, and proteomic approaches. For instance, gene silencing or knockout studies in organisms that produce this compound could identify candidate genes. Subsequently, the corresponding enzymes could be expressed and purified to confirm their catalytic activity and substrate specificity in vitro. Characterizing these enzymes will provide crucial insights into the regulation of this compound levels in cells and could present novel targets for therapeutic intervention.

Exploration of its Role in Membrane Biomechanics, Fluidity, and Lipid-Protein Interactions

As a sphingolipid, this compound is an integral component of cellular membranes and is likely to play a significant role in modulating their physical properties. Future investigations should explore its impact on membrane biomechanics, including fluidity, thickness, and curvature. Techniques such as fluorescence anisotropy, atomic force microscopy, and neutron scattering can be employed to study the effects of incorporating this compound into model membrane systems. Furthermore, its influence on the formation and stability of lipid rafts, specialized membrane microdomains enriched in sphingolipids and cholesterol, warrants detailed examination. Understanding how this compound alters the membrane environment will provide insights into its effects on the function of membrane-associated proteins, such as receptors and ion channels.

Mechanistic Exploration of Therapeutic Potential in Neurological Disorders beyond SLS, focusing on Molecular Pathways

The established connection of related psychosine (B1678307) compounds to lysosomal storage diseases like Krabbe disease (globoid cell leukodystrophy) and the potential link of sphingolipid dysregulation to Subacute Lymphocytic Sclerosing (SLS) encephalopathy provides a strong rationale for exploring the therapeutic potential of this compound in a broader range of neurological disorders. Future research should focus on elucidating the specific molecular pathways through which this compound exerts its effects in the central nervous system. This includes investigating its impact on key cellular processes implicated in neurodegeneration, such as neuroinflammation, oxidative stress, and apoptosis. Studies could explore its interaction with signaling pathways known to be dysregulated in diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Elucidating these mechanisms will be fundamental to validating its potential as a therapeutic lead for a wider spectrum of neurological conditions.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Plasmalopsychosine B in complex biological matrices?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For example, - and -NMR can resolve lipid-chain configurations, while HRMS confirms molecular weight and fragmentation patterns .

- Elemental analysis and chromatographic purity assessments (e.g., HPLC-ELSD) are essential to validate compound identity and purity, particularly for novel derivatives .

- Cross-referencing spectral data with established literature is necessary to avoid misidentification .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Methodological Answer:

- Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE) approaches. For instance, polar aprotic solvents like DMF may enhance solubility of intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify optimal termination points .

- Include internal standards during purification (e.g., silica gel chromatography) to track losses and improve yield calculations .

Q. What validated methods exist for quantifying this compound in cellular assays?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -Plasmalopsychosine B) ensures precision in complex matrices .

- Spiked recovery experiments (e.g., 80–120% recovery thresholds) validate method accuracy, particularly when matrix effects interfere with detection .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action while minimizing confounding variables?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, use RNA-seq to identify differentially expressed genes in treated vs. untreated cell lines, controlling for batch effects via randomized plate layouts .

- Incorporate blinded experimental arms and replication cohorts to reduce bias .

Q. What strategies are effective for resolving contradictory data on this compound’s bioavailability across in vitro and in vivo models?

Methodological Answer:

Q. How can computational modeling enhance the interpretation of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

Q. What protocols ensure the reproducibility of this compound’s biological assays across laboratories?

Methodological Answer:

Q. How should researchers address stability concerns when handling this compound in longitudinal studies?

Methodological Answer:

Q. What experimental frameworks are suitable for studying this compound’s synergistic effects with other bioactive lipids?

Methodological Answer:

Q. How can researchers validate this compound’s long-term neuroprotective effects while mitigating observational bias?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.